

DNP-Pro-OH: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Dnp-Pro-OH*

Cat. No.: *B555908*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N-(2,4-dinitrophenyl)-L-proline (**DNP-Pro-OH**). Due to the limited availability of specific quantitative data in peer-reviewed literature and publicly accessible databases, this document summarizes the available information and furnishes detailed, generalized experimental protocols for researchers to determine these properties in their own laboratory settings.

Core Properties of DNP-Pro-OH

N-(2,4-dinitrophenyl)-L-proline is a chiral compound frequently used in biochemical applications, including as a building block in pharmaceutical synthesis and as a derivatizing agent in analytical chemistry.^[1] Understanding its solubility and stability is critical for its effective use, storage, and the interpretation of experimental results.

Physical and Chemical Properties

A summary of the basic physical and chemical properties of **DNP-Pro-OH** is provided in the table below. This information has been aggregated from various chemical suppliers.

Property	Value	Source
CAS Number	1655-55-6	[2][3][4]
Molecular Formula	C ₁₁ H ₁₁ N ₃ O ₆	[2][3][4]
Molecular Weight	281.22 g/mol	[2][3][4]
Appearance	Pale yellow to yellow-orange solid/powder	[3]
Melting Point	140 °C	[2][3][5]
Storage Temperature	-20°C	[2]

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for **DNP-Pro-OH** in the public domain. However, qualitative information and the physicochemical properties of the molecule allow for informed solvent selection for experimental determination.

Qualitative Solubility

DNP-Pro-OH has been noted to be soluble in ethanol.[2] The presence of the polar carboxylic acid group and the largely nonpolar dinitrophenyl ring suggests that its solubility will be dependent on both the polarity and the pH of the solvent.

Recommended Solvents for Solubility Testing

Based on the structure of **DNP-Pro-OH**, the following solvents are recommended for comprehensive solubility testing:

- Polar Protic Solvents: Water, Ethanol, Methanol
- Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
- Aqueous Buffers: A range of buffers from acidic to basic pH (e.g., pH 2, 7.4, 9) should be tested to understand the impact of ionization on solubility.

The table below can be populated by the user upon experimental determination of solubility.

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water	25		
Ethanol	25		
Methanol	25		
DMSO	25		
DMF	25		
Acetonitrile	25		
PBS (pH 7.4)	25		
0.1 N HCl (pH ~1)	25		
0.1 N NaOH (pH ~13)	25		

Stability Profile

The stability of **DNP-Pro-OH** is a critical consideration for its storage and handling, as degradation can lead to impurities that may affect experimental outcomes. While specific stability studies on **DNP-Pro-OH** are not readily available, literature on related DNP-amino acids provides valuable insights into potential degradation pathways.

Potential Degradation Pathways

- **Photodecomposition:** Dinitrophenyl derivatives can be susceptible to degradation upon exposure to light. It is recommended to handle and store **DNP-Pro-OH** in a manner that protects it from light.
- **Base-Catalyzed Cyclization:** Under basic conditions, N-(2,4-dinitrophenyl)amino acids can undergo cyclization to form benzimidazole-N-oxide derivatives.^{[6][7]} This reaction is a potential degradation pathway for **DNP-Pro-OH** in basic solutions.

Storage and Handling Recommendations

- Storage: Store **DNP-Pro-OH** at -20°C in a tightly sealed container.[\[2\]](#)
- Handling: Protect from light. For solution-based applications, freshly prepared solutions are recommended. If storage of solutions is necessary, they should be stored at low temperatures and protected from light. The stability in the intended solvent system should be experimentally verified.

The following table can be used to record experimentally determined stability data.

Condition	Solvent	Temperature (°C)	Half-life (t _{1/2})	Degradation Products
Light Exposure	Ethanol	25		
Dark	Ethanol	25		
pH 2	Aqueous Buffer	25		
pH 7.4	Aqueous Buffer	25		
pH 9	Aqueous Buffer	25		

Experimental Protocols and Workflows

The following sections provide detailed methodologies for determining the solubility and stability of **DNP-Pro-OH**.

Solubility Determination: Shake-Flask Method

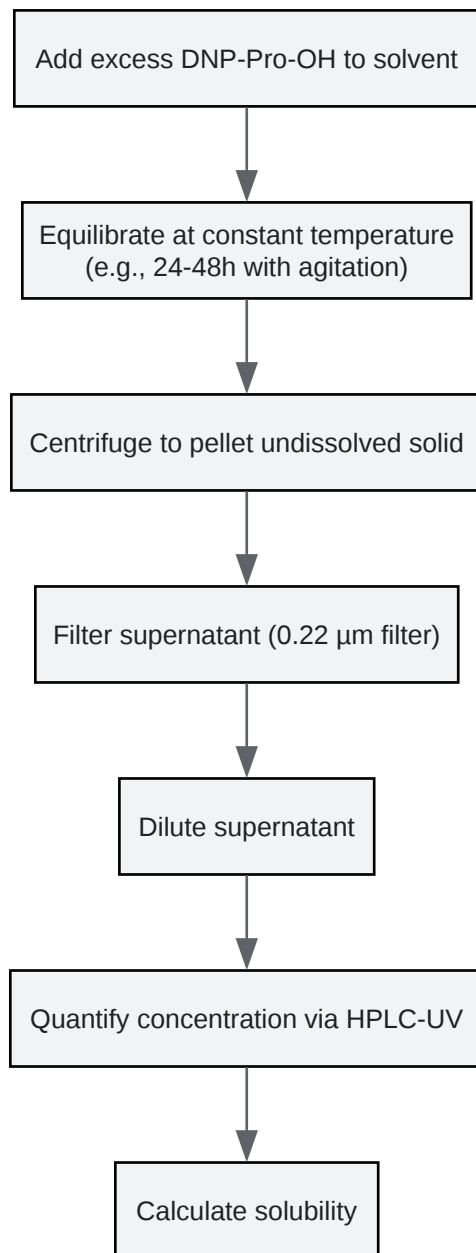
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

- Preparation: Add an excess amount of **DNP-Pro-OH** to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 μm filter.
- Quantification: Dilute the clear supernatant to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
- Calculation: Determine the concentration of **DNP-Pro-OH** in the supernatant and calculate the solubility.

Workflow for Shake-Flask Solubility Assay



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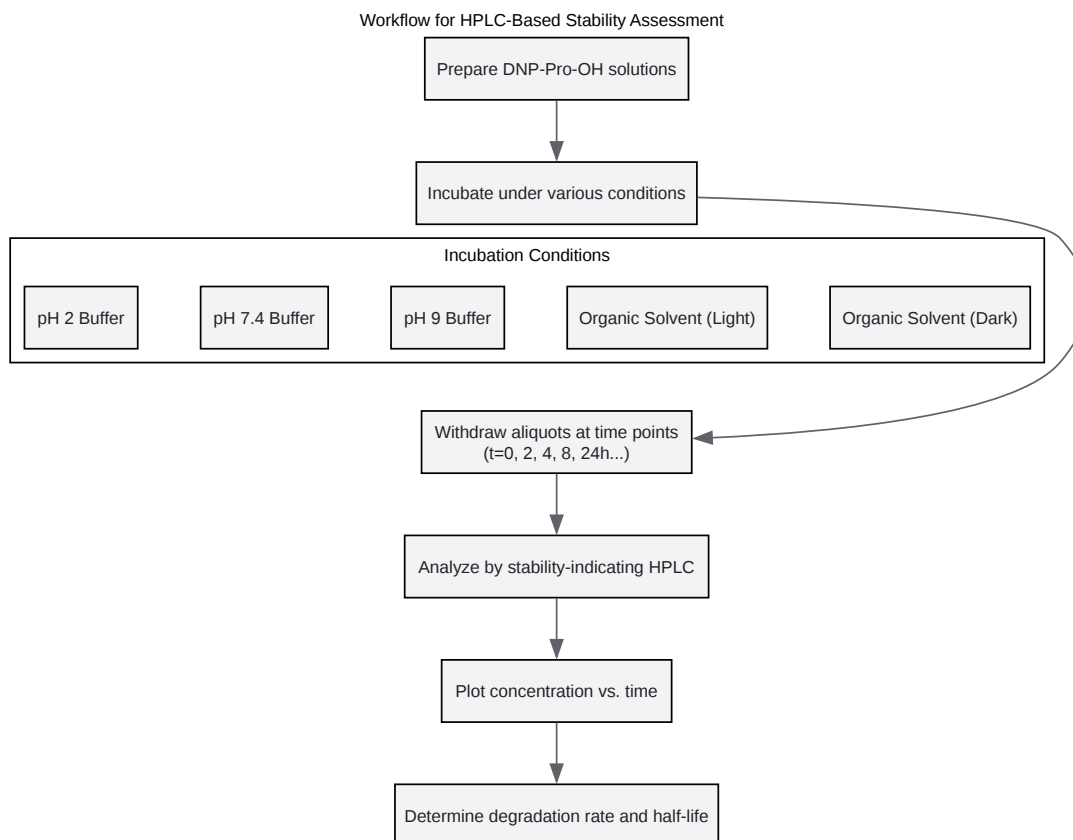
Caption: Workflow for Shake-Flask Solubility Assay.

Stability Assessment: HPLC-Based Method

This protocol outlines a method to assess the stability of **DNP-Pro-OH** under various conditions.

Methodology:

- **Solution Preparation:** Prepare solutions of **DNP-Pro-OH** in the desired solvents and under the specified conditions (e.g., different pH buffers, with and without light exposure).
- **Incubation:** Store the solutions under the defined conditions (e.g., controlled temperature, light exposure).
- **Time-Point Sampling:** At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- **Analysis:** Analyze each aliquot by a stability-indicating HPLC method. This method should be able to separate the intact **DNP-Pro-OH** from any potential degradation products.
- **Data Analysis:** Plot the concentration of **DNP-Pro-OH** as a function of time to determine the degradation rate and calculate the half-life.



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Caption: Workflow for HPLC-Based Stability Assessment.

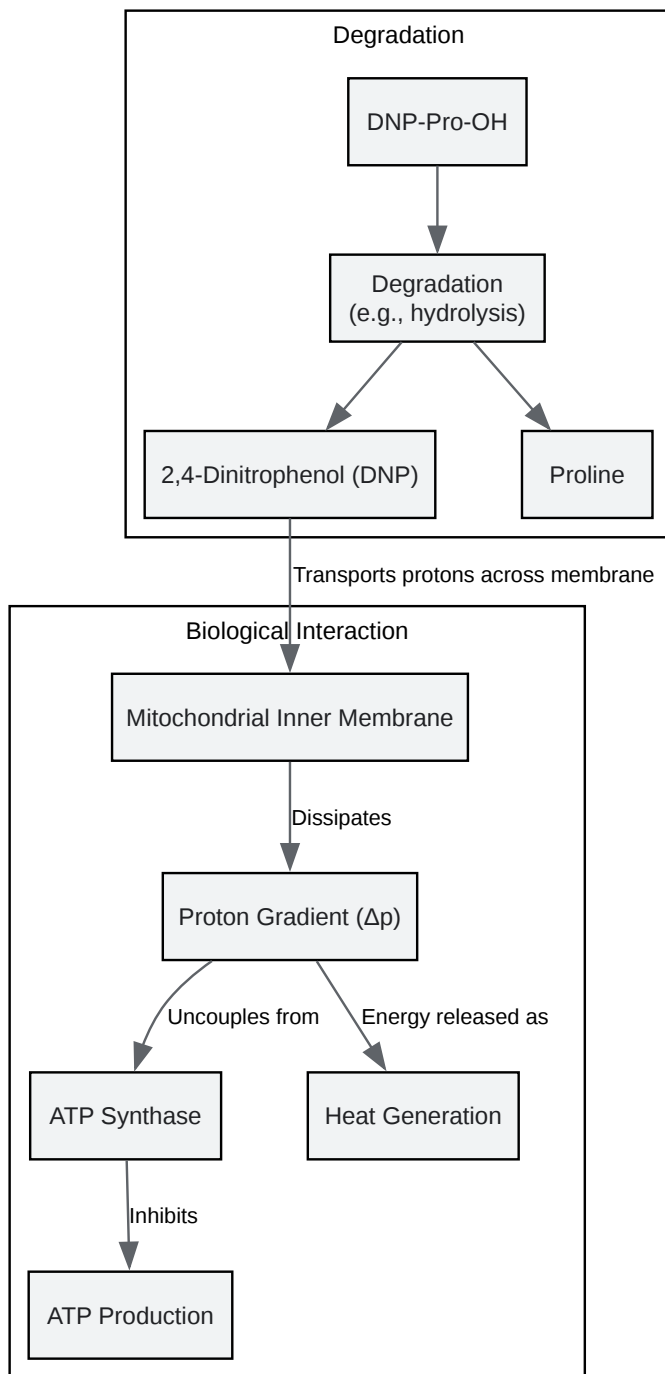
Signaling Pathways and Logical Relationships

While **DNP-Pro-OH** is primarily a synthetic building block and not directly involved in signaling pathways, its parent compound, 2,4-dinitrophenol (DNP), is a well-known uncoupler of oxidative phosphorylation. The potential degradation of **DNP-Pro-OH** could release DNP, which would have biological consequences.

Potential Degradation and Biological Interaction

The diagram below illustrates the potential degradation of **DNP-Pro-OH** and the subsequent interaction of the released 2,4-dinitrophenol with the mitochondrial electron transport chain.

Potential Degradation of DNP-Pro-OH and Biological Interaction of DNP



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Caption: Potential Degradation of **DNP-Pro-OH** and Biological Interaction of DNP.

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